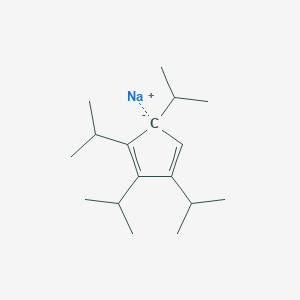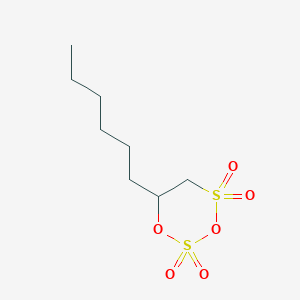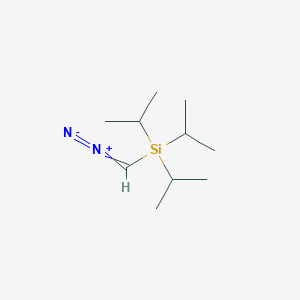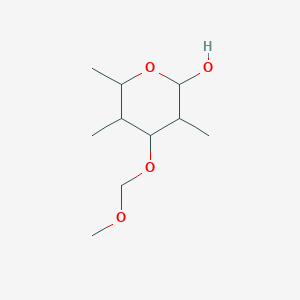![molecular formula C10H12N2S2 B14301656 3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione CAS No. 122738-26-5](/img/structure/B14301656.png)
3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione is a heterocyclic compound that belongs to the class of diketopyrrolopyrroles (DPPs). These compounds are known for their vibrant colors and are widely used as pigments due to their excellent lightfastness and thermal stability. The unique structure of this compound makes it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl-substituted pyrroles and thiophene derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of strong bases like potassium t-butoxide in solvents such as 1-methyl-2-pyrrolidinone.
Cyclization: The key step involves the cyclization of the intermediate compounds to form the pyrrolo[3,4-c]pyrrole core structure.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the ethyl groups can be replaced with other functional groups using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Aplicaciones Científicas De Investigación
3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it useful in the study of biological systems and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of high-performance pigments for paints, inks, and coatings
Mecanismo De Acción
The mechanism of action of 3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione involves its interaction with molecular targets through various pathways:
Electron Withdrawing Groups: The presence of electron-withdrawing groups in the compound enhances its ability to participate in electron transfer reactions.
π-π Stacking: The planar structure of the compound allows for strong π-π interactions, which are crucial for its function in electronic applications.
Pathways: The compound can interact with biological pathways by binding to specific proteins or enzymes, influencing their activity
Comparación Con Compuestos Similares
3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione can be compared with other similar compounds, such as:
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: This compound is used as a red pigment and has similar stability and lightfastness properties.
3,6-Di(2-thienyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: Known for its applications in thin-film transistors and solar cell devices.
3,6-Diphenyl-N,N’-dimethylpyrrolo[3,4-c]pyrrole-1,4-dione: This derivative is used in electronic applications due to its unique electronic properties.
Propiedades
| 122738-26-5 | |
Fórmula molecular |
C10H12N2S2 |
Peso molecular |
224.4 g/mol |
Nombre IUPAC |
1,4-diethyl-3-sulfanyl-2H-pyrrolo[3,4-c]pyrrole-6-thione |
InChI |
InChI=1S/C10H12N2S2/c1-3-5-7-8(10(14)11-5)6(4-2)12-9(7)13/h11,14H,3-4H2,1-2H3 |
Clave InChI |
NVMJYIQZUOFCNR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=C(N1)S)C(=NC2=S)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)




![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)


